molecular formula C17H16ClFN2O2 B5227776 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5227776
M. Wt: 334.8 g/mol
InChI Key: OODGJLLZEOFFMY-UHFFFAOYSA-N
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Description

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorinated and fluorinated phenyl group, a methyl group, and an oxazole ring

Preparation Methods

The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorinated and fluorinated phenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N,N-BIS(PROP-2-EN-1-YL)-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of a chlorinated and fluorinated phenyl group with an oxazole ring. Similar compounds include:

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-4-9-21(10-5-2)17(22)14-11(3)23-20-16(14)15-12(18)7-6-8-13(15)19/h4-8H,1-2,9-10H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGJLLZEOFFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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